

Application of cadmium chromate in solar cell technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium chromate

Cat. No.: B3047662

[Get Quote](#)

With respect to the application of cadmium compounds in solar cell technology, it is crucial to clarify that the primary material of interest is cadmium telluride (CdTe), not **cadmium chromate**. Cadmium telluride is a key semiconductor material used in the fabrication of thin-film photovoltaic (PV) cells.^{[1][2]} This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in the use of cadmium telluride in solar cell technology.

Application Notes

1. Overview of Cadmium Telluride (CdTe) in Solar Cells

Cadmium telluride is a II-VI semiconductor compound with a crystal structure that is highly effective at absorbing sunlight and converting it into electricity.^[3] CdTe thin-film solar cells have become the second most common photovoltaic technology worldwide, after crystalline silicon, due to their cost-effectiveness and high efficiency under real-world conditions.^[1] They are particularly noted for their performance in large-scale solar facilities.^[1]

Key advantages of CdTe solar cells include:

- **High Efficiency Potential:** Laboratory CdTe cells have achieved efficiencies of over 22%, with commercial modules reaching up to 18.6%.^[4]
- **Cost-Effectiveness:** Thin-film technology requires less material and energy to produce, leading to lower manufacturing costs compared to silicon-based panels.^{[1][5]}

- Performance in Diverse Conditions: CdTe panels exhibit better performance in low light, cloudy conditions, and high temperatures compared to traditional silicon cells.[5]
- Low Carbon Footprint: On a lifecycle basis, CdTe PV technology has the smallest carbon footprint, lowest water usage, and shortest energy payback time among current photovoltaic technologies.[2]

2. Structure of a CdTe Thin-Film Solar Cell

CdTe solar cells are typically fabricated in a superstrate configuration, where light passes through a glass substrate before reaching the active layers. A typical device structure consists of the following layers deposited sequentially on a glass substrate:

- Transparent Conducting Oxide (TCO): A layer of fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) serves as the front electrical contact and allows sunlight to pass through to the subsequent layers.
- n-type Window Layer (Cadmium Sulfide - CdS): A thin layer of cadmium sulfide is deposited on the TCO. This layer forms a heterojunction with the CdTe absorber layer and is crucial for the cell's performance.
- p-type Absorber Layer (Cadmium Telluride - CdTe): This is the primary light-absorbing layer. It is a p-type semiconductor that generates electron-hole pairs upon absorbing photons from sunlight.
- Back Contact: A metal contact is applied to the back of the CdTe layer to complete the electrical circuit.

3. Environmental and Safety Considerations

While cadmium is a toxic heavy metal, its use in CdTe solar panels presents minimal environmental risk during normal operation. The cadmium is in the form of a stable and non-soluble compound, cadmium telluride, which is encapsulated between layers of glass.[6][7] Studies have shown that the leaching of cadmium from functional or even damaged solar panels is unlikely.[6] Furthermore, established recycling programs for CdTe modules allow for the recovery of over 90% of the materials for reuse.[1]

Quantitative Data

The performance of CdTe solar cells has been steadily improving. Below is a summary of key performance parameters.

Parameter	Reported Values	Source(s)
Lab Cell Efficiency	Up to 22.1%	[2][8][9]
Module Efficiency	Up to 18.6% in commercial production	[4]
Bandgap of CdTe	Optimally suited for converting sunlight into electricity	[10]
Absorber Layer Thickness	The semiconductor layer is significantly thinner than in crystalline silicon cells, around 3% the thickness of a human hair.	[1][7]

Experimental Protocols

The following protocols describe common laboratory-scale methods for the fabrication of CdS/CdTe thin-film solar cells.

Protocol 1: Deposition of Cadmium Sulfide (CdS) Window Layer by Chemical Bath Deposition (CBD)

Objective: To deposit a thin, uniform layer of CdS onto a TCO-coated glass substrate.

Materials:

- TCO-coated glass substrates (e.g., FTO or ITO)
- Cadmium chloride (CdCl_2) or Cadmium sulfate (CdSO_4)
- Thiourea ($\text{SC}(\text{NH}_2)_2$)

- Ammonium hydroxide (NH_4OH)
- Deionized water
- Beakers, graduated cylinders, magnetic stirrer, and hot plate
- Substrate holder

Procedure:

- Substrate Cleaning: Thoroughly clean the TCO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
- Precursor Solution Preparation:
 - Prepare an aqueous solution of the cadmium salt (e.g., 0.015 M CdCl_2).
 - Prepare a separate aqueous solution of thiourea (e.g., 0.075 M).
- Deposition Bath:
 - In a beaker, add the cadmium salt solution and an appropriate amount of ammonium hydroxide to form a cadmium-ammonia complex. The pH of the solution should be adjusted to be alkaline.
 - Add the thiourea solution to the beaker.
 - Place the beaker on a hot plate with a magnetic stirrer and heat the solution to the desired deposition temperature (typically 60-80 °C).
- Deposition:
 - Immerse the cleaned TCO substrates into the deposition bath using a substrate holder.
 - Allow the deposition to proceed for a specific duration (e.g., 10-20 minutes) to achieve the desired film thickness (typically 50-100 nm).

- Post-Deposition Cleaning:
 - Remove the substrates from the bath and rinse them thoroughly with deionized water to remove any loosely adhered particles.
 - Dry the substrates with a nitrogen gun.
- Annealing: Anneal the CdS-coated substrates in a furnace or on a hotplate in air at a temperature around 400 °C for 20-30 minutes to improve the film quality.

Protocol 2: Deposition of Cadmium Telluride (CdTe) Absorber Layer by Close-Spaced Sublimation (CSS)

Objective: To deposit a polycrystalline CdTe thin film onto the CdS-coated substrate.

Materials:

- CdS-coated substrates
- High-purity CdTe source material (powder or granules)
- CSS deposition system (includes a vacuum chamber, graphite source and substrate holders, and heating elements)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

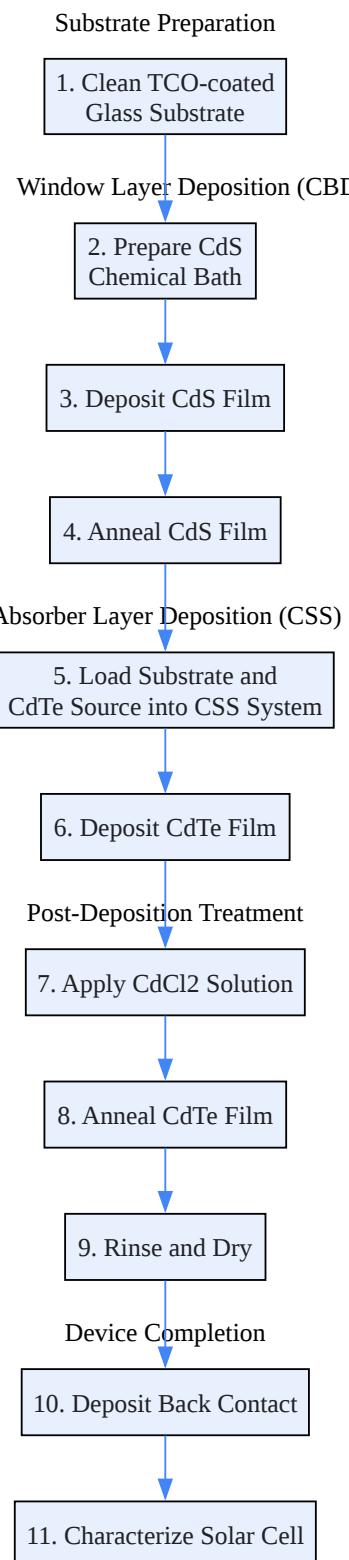
- System Preparation:
 - Place the CdTe source material in the graphite source holder.
 - Mount the CdS-coated substrate in the graphite substrate holder, with the CdS layer facing the source.
 - Position the source and substrate holders in close proximity (typically a few millimeters apart) within the vacuum chamber.

- Deposition:
 - Evacuate the chamber to a base pressure in the range of 10^{-5} to 10^{-6} Torr.
 - Backfill the chamber with an inert gas to a pressure of a few Torr.
 - Heat the CdTe source to a high temperature (e.g., 600-700 °C) to induce sublimation.
 - Simultaneously, heat the substrate to a slightly lower temperature (e.g., 500-600 °C) to control the condensation and growth of the CdTe film.
 - Maintain these temperatures for a set duration (e.g., 5-15 minutes) to achieve the desired film thickness (typically 2-8 μm).
- Cooling: After deposition, allow the source and substrate to cool down to room temperature under the inert gas atmosphere before venting the chamber.

Protocol 3: Cadmium Chloride (CdCl_2) Treatment of the CdTe Film

Objective: To improve the crystallinity and electronic properties of the CdTe layer, which is a critical step for achieving high-efficiency solar cells.

Materials:


- CdTe-coated substrates
- Cadmium chloride (CdCl_2)
- Methanol or deionized water
- Tube furnace or rapid thermal processing (RTP) system

Procedure:

- CdCl_2 Solution Preparation: Prepare a saturated solution of CdCl_2 in methanol or deionized water.
- Application of CdCl_2 :

- Apply the CdCl₂ solution to the surface of the CdTe film using methods such as dip-coating, spray-coating, or spin-coating.
- Allow the solvent to evaporate, leaving a thin layer of CdCl₂ on the CdTe surface.
- Annealing:
 - Place the CdCl₂-coated substrates in a tube furnace or RTP system.
 - Anneal the substrates in an air or inert atmosphere at a temperature between 380-420 °C for 15-30 minutes. This step promotes grain growth and passivation of defects in the CdTe film.
- Rinsing: After annealing and cooling, thoroughly rinse the substrates with deionized water to remove any residual CdCl₂.
- Drying: Dry the substrates with a nitrogen gun.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication of a CdS/CdTe thin-film solar cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photovoltaics – Cadmium.org [cadmium.org]
- 2. Cadmium telluride photovoltaics - Wikipedia [en.wikipedia.org]
- 3. What Are Impacts of Cadmium in Solar Panels? → Question [pollution.sustainability-directory.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. youtube.com [youtube.com]
- 6. Are toxic heavy metals from solar panels posing a threat to human health? [skepticalscience.com]
- 7. poweralliance.org [poweralliance.org]
- 8. pv-tech.org [pv-tech.org]
- 9. First Solar CdTe cell hits 22.1% efficiency [optics.org]
- 10. lipmann.co.uk [lipmann.co.uk]
- To cite this document: BenchChem. [Application of cadmium chromate in solar cell technology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047662#application-of-cadmium-chromate-in-solar-cell-technology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com